

# Technical Guide: 6-Fluoro-1,3-benzoxazol-2-amine

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## Compound of Interest

Compound Name: 6-Fluoro-1,3-benzoxazol-2-amine

Cat. No.: B598465

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Fluoro-1,3-benzoxazol-2-amine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, a representative synthetic protocol, and an overview of the biological activities associated with the broader class of benzoxazole derivatives.

## Compound Identification and Properties

**6-Fluoro-1,3-benzoxazol-2-amine** is a fluorinated derivative of the benzoxazole scaffold. The inclusion of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of the molecule, including its metabolic stability and binding affinity to biological targets.

Property	Value	Source
CAS Number	162437-93-6	[1]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> FN <sub>2</sub> O	[2]
Molecular Weight	152.13 g/mol	
Appearance	Off-white to white solid (predicted)	
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Soluble in organic solvents like methanol	[1]

## Synthesis of 6-Fluoro-1,3-benzoxazol-2-amine

The synthesis of 2-aminobenzoxazole derivatives is well-established in the chemical literature. A common and effective method for the preparation of **6-Fluoro-1,3-benzoxazol-2-amine** involves the cyclization of 2-amino-4-fluorophenol with cyanogen bromide.[1] This reaction provides a direct route to the desired benzoxazole ring system.

## Experimental Protocol: Synthesis from 2-Amino-4-fluorophenol and Cyanogen Bromide

This protocol is a representative procedure based on established methods for the synthesis of 2-aminobenzoxazoles.[1][3]

Materials:

- 2-Amino-4-fluorophenol
- Cyanogen bromide (Caution: Highly Toxic)
- Methanol
- Sodium bicarbonate (NaHCO<sub>3</sub>) solution (saturated)

- Water (deionized)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- **Reaction Setup:** In a well-ventilated fume hood, dissolve 2-amino-4-fluorophenol (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- **Addition of Cyanogen Bromide:** To the stirred solution, add a solution of cyanogen bromide (1.1 equivalents) in methanol dropwise at room temperature. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care using appropriate personal protective equipment.
- **Reaction:** Heat the reaction mixture to reflux and maintain for a period of 15 minutes to several hours, monitoring the reaction progress by thin-layer chromatography (TLC).<sup>[3]</sup>
- **Workup:** After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
- **Neutralization:** Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
- **Extraction:** Extract the aqueous layer with ethyl acetate (3 x volume).
- **Washing:** Combine the organic layers and wash with water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure

**6-Fluoro-1,3-benzoxazol-2-amine.**

## Biological Activities of Benzoxazole Derivatives

While specific biological data for **6-Fluoro-1,3-benzoxazol-2-amine** is limited in the public domain, the benzoxazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.<sup>[4]</sup> The data presented below is for the broader class of benzoxazole compounds and serves to indicate the potential areas of application for **6-Fluoro-1,3-benzoxazol-2-amine**.

Biological Activity	Target/Mechanism of Action (where known)	Example Derivatives and Quantitative Data (IC <sub>50</sub> /MIC)	References
Antimicrobial	Inhibition of DNA gyrase	Various 2-substituted benzoxazoles show activity against Gram-positive and Gram-negative bacteria. MIC values can range from low µg/mL to higher concentrations depending on the specific derivative and bacterial strain.	[4][5]
Anticancer	Inhibition of Kinases (e.g., KDR)	Certain aminobenzoxazole derivatives have shown inhibitory activity against Kinase Insert Domain Receptor (KDR) with IC <sub>50</sub> values in the micromolar range. For example, some derivatives showed IC <sub>50</sub> values ranging from 6.855 to 50.118 µM.	[6]
Anti-inflammatory	Inhibition of TNF-α and IL-6	Some 2-(3-Arylureido)benzoxazole derivatives have shown potent inhibition of TNF-α and IL-6.	[7]

Antiviral (HIV-1)

Inhibition of HIV-1  
nucleocapsid protein

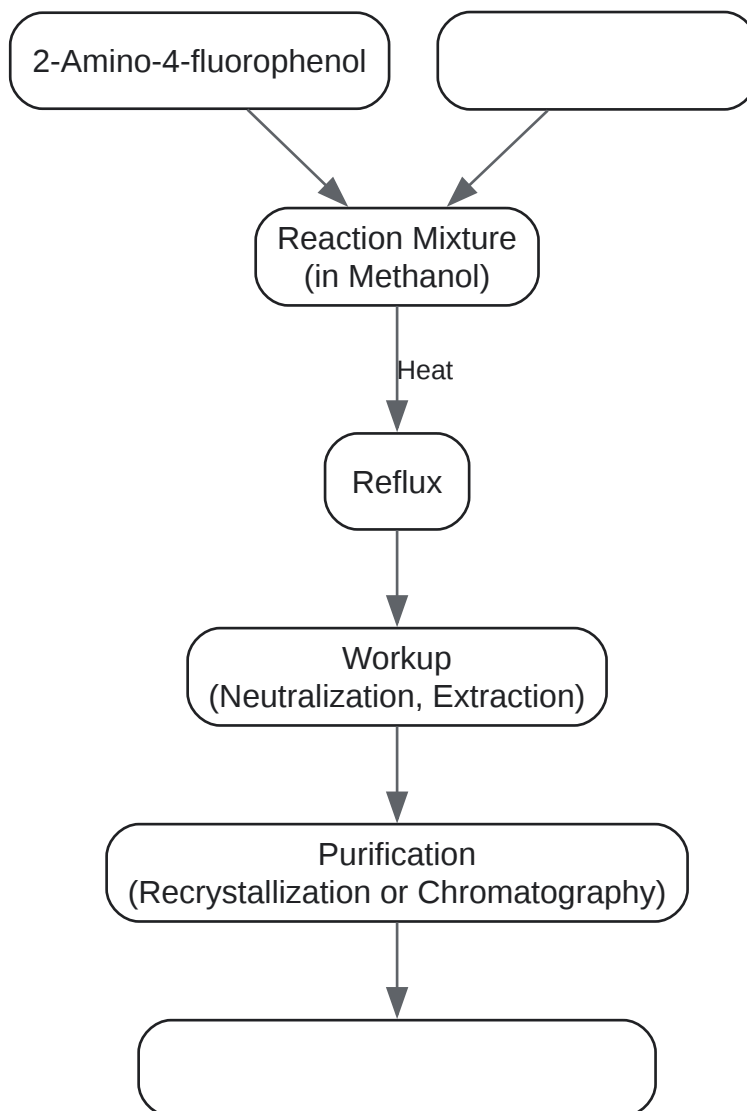
Benzoxazolinone  
derivatives have been  
identified as inhibitors  
of the HIV-1  
nucleocapsid protein. [8]

## Visualizations

### Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of **6-Fluoro-1,3-benzoxazol-2-amine** from 2-amino-4-fluorophenol.

## Synthesis of 6-Fluoro-1,3-benzoxazol-2-amine



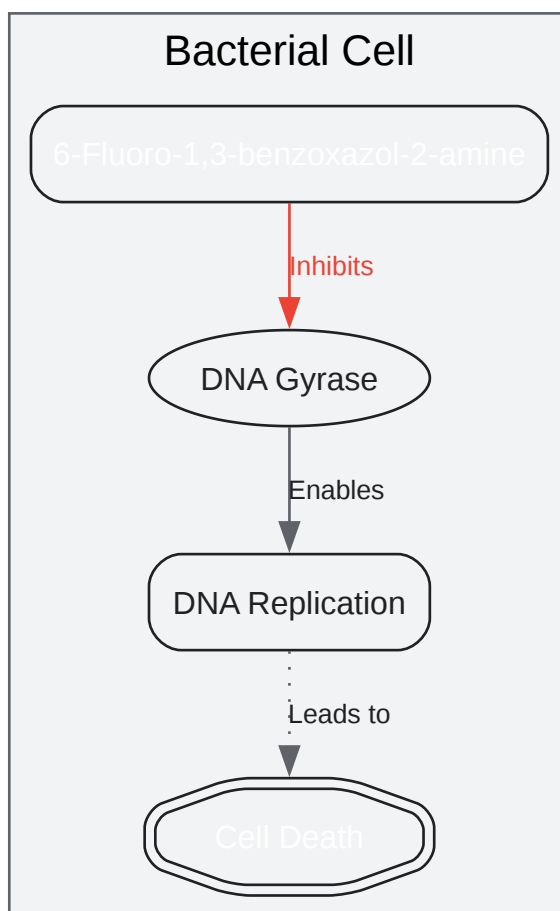
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A flowchart of the synthetic procedure.

## Proposed Mechanism of Action: DNA Gyrase Inhibition

Based on studies of related antimicrobial benzoxazoles, a potential mechanism of action for **6-Fluoro-1,3-benzoxazol-2-amine** is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[4]

## Proposed Antibacterial Mechanism of Action



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Inhibition of DNA gyrase by the compound.

Disclaimer: This document is intended for informational purposes for research and development professionals. The provided experimental protocol is a representative example and should be adapted and optimized as necessary. All chemical syntheses, especially those involving highly toxic reagents like cyanogen bromide, should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions. The biological activities mentioned are based on studies of the broader benzoxazole class and do not guarantee the specific activity of **6-Fluoro-1,3-benzoxazol-2-amine**. Further research is required to fully elucidate the pharmacological profile of this specific compound.



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